2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Description

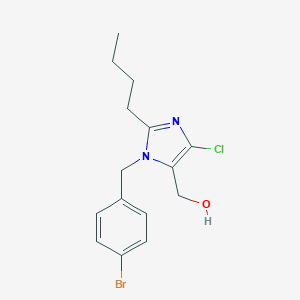

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS: 151012-31-6) is a key intermediate in synthesizing losartan derivatives, a class of angiotensin II receptor blockers (ARBs) used to treat hypertension . Structurally, it features a bromobenzyl group at the N1 position, a butyl chain at C2, a chlorine atom at C4, and a hydroxymethyl group at C5 (Figure 1). This substitution pattern enhances its utility in medicinal chemistry, particularly in constructing the imidazole core of ARBs.

The compound is synthesized via alkylation reactions, as demonstrated in studies involving losartan precursors. For example, alkylation of intermediate 3 (a trityl-protected tetrazole derivative) yields the target compound, with regioselectivity controlled by reaction conditions . Commercial suppliers like Shanghai Saikerui Bio and TRC offer this compound, highlighting its industrial relevance .

Propriétés

Numéro CAS |

151012-31-6 |

|---|---|

Formule moléculaire |

C15H20BrClN2O |

Poids moléculaire |

359.69 g/mol |

Nom IUPAC |

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol |

InChI |

InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3 |

Clé InChI |

DYIJKOZDPIUEEU-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |

SMILES canonique |

CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO |

Autres numéros CAS |

151012-31-6 |

Pictogrammes |

Irritant |

Synonymes |

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; |

Origine du produit |

United States |

Méthodes De Préparation

Condensation of Pentamidine Hydrochloride with Glyoxal

The synthesis begins with the condensation of pentamidine hydrochloride (C₅H₁₁N₂·HCl) and glyoxal (C₂H₂O₂) under pH-controlled conditions. Maintaining the reaction system at pH 6.0–7.5 is critical to suppress byproduct formation, particularly the dimeric imidazoles that arise at higher pH. The optimal molar ratio of pentamidine hydrochloride to glyoxal is 1:1.05–1.15, with reaction times of 3–6 hours at 60–80°C. This step yields the intermediate 2-butyl-1H-imidazole-5(4H)-one (Formula III) with reported purities exceeding 92%.

Key Parameters:

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| pH | 6.0–7.5 | Prevents dimerization (≤5% byproducts) |

| Temperature | 60–80°C | Balances reaction rate and decomposition |

| Glyoxal Equivalents | 1.05–1.15 eq | Minimizes unreacted pentamidine |

Dehydration to 2-Butyl-1H-imidazole-5(4H)-one

The intermediate undergoes acid-catalyzed dehydration using 10–15% aqueous HCl under reflux. This step removes one water molecule, forming 2-butyl-1H-imidazole-5(4H)-one (Formula IV). Post-treatment involves distillation to dryness, followed by extraction with toluene/water to achieve >98% recovery.

Direct Alkylation of Preformed Imidazole Cores

Synthesis of 2-n-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

An alternative route starts with 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, prepared via cyclization of valeronitrile derivatives. This intermediate reacts with 4-bromobenzyl bromide in N,N-dimethylacetamide (DMAc) at 0–5°C, using K₂CO₃ as base. The reaction completes within 8–12 hours, yielding the bromobenzyl-substituted imidazole after extraction into toluene.

Hydroxymethyl Reduction

The formyl group is reduced to hydroxymethyl using NaBH₄ in aqueous DMAc. This step proceeds quantitatively at 25°C within 3 hours, eliminating the need for chromatographic purification. The product precipitates upon cooling and is isolated by filtration, achieving 89–93% purity.

Comparative Data:

| Method | Overall Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Condensation-Dehydration | 68–72 | 92–95 | Scalable pH control |

| Direct Alkylation | 75–78 | 89–93 | Fewer steps, lower energy input |

Critical Analysis of Byproduct Formation

Dimerization in Condensation Reactions

At pH >7.5, the condensation of pentamidine and glyoxal generates dimeric byproducts via cross-aldol reactions. These dimers, structurally identified as bis-imidazolones, complicate crystallization and reduce yields by 15–20%. Neutralization with NaOH during the reaction minimizes this issue but requires precise pH monitoring.

Chloride Over-Substitution

Excess POCl₃ in the formylation step may lead to over-chlorination at the imidazole C4 position. GC-MS analyses reveal that maintaining POCl₃ at 1.2–1.5 eq limits dichloro impurities to <2%.

Industrial-Scale Process Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, carboxylic acids, and biaryl compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. This compound's structure allows for modifications that can enhance the efficacy and selectivity of these drugs against hypertension and other cardiovascular diseases .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group in this compound may contribute to its potential effectiveness against certain bacterial strains. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing its antimicrobial activity .

Biochemical Research

This compound has been utilized in proteomics research for its biochemical properties. It acts as a reagent for specific protein labeling, which is crucial for studying protein interactions and functions within cellular environments. Its application in biochemical assays highlights its versatility beyond traditional medicinal uses .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Key Similar Compounds :

- 5-[4’-Bromomethyl-(1,1’-biphenyl)-2-yl]-2-triphenylmethyltetrazole-d4 : Used in losartan and valsartan synthesis, this compound shares the bromobenzyl motif but incorporates a deuterated tetrazole group, improving metabolic stability studies .

- N-Trityl Losartan Carboxaldehyde (CAS: 133910-00-6) : A losartan metabolite intermediate with a formyl group instead of hydroxymethyl, influencing its reactivity in subsequent coupling reactions .

Comparison :

The hydroxymethyl group in the target compound enhances solubility compared to formyl-containing analogues (e.g., N-Trityl Losartan Carboxaldehyde), which are more reactive but less stable in aqueous environments . The bromobenzyl group distinguishes it from chlorobenzyl-containing intermediates (e.g., 1-(4-chlorobenzyl) derivatives), offering distinct electronic effects for regioselective alkylation .

Substituted Benzimidazoles and Imidazoles

Key Compounds :

- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole : Features dual chloro substituents, increasing lipophilicity and potency in analgesic applications .

- 4-Chloro-5-(3-chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-1H-imidazole (Compound 64) : Contains multiple halogen substituents, enhancing binding affinity to molecular targets in pesticidal studies .

Comparison :

The target compound’s hydroxymethyl group reduces logP compared to highly halogenated analogues (e.g., Compound 64), improving aqueous solubility for pharmaceutical formulations. However, the bromobenzyl group provides steric bulk comparable to chlorobenzyl derivatives, affecting receptor interaction kinetics .

Imidazoles with Hydroxymethyl Substituents

Key Compounds :

- 4-(Hydroxymethyl)-1H-imidazole : Exhibits low ecotoxicity (EC₅₀ >1 g/L) due to its polar hydroxymethyl group, which may reduce bioaccumulation .

- 2-Butyl-4-chloro-5-formylimidazole : A losartan precursor with a formyl group instead of hydroxymethyl, enabling nucleophilic additions but requiring stabilization under acidic conditions .

Comparison: The hydroxymethyl group in the target compound mitigates ecotoxicity risks compared to non-polar derivatives, aligning with findings for 4-(hydroxymethyl)-1H-imidazole . However, its synthetic versatility is lower than formyl-containing analogues, which are more reactive in cross-coupling reactions .

Activité Biologique

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS Number: 151012-31-6) is a synthetic compound belonging to the imidazole family. Its unique structure, which includes a butyl group, a bromobenzyl moiety, a chloro substituent, and a hydroxymethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H20BrClN2O

- Molecular Weight : 357.67 g/mol

- IUPAC Name : [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazol-5-yl]methanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in enzyme active sites, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, including those involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer therapy:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 0.99 µM

- A549 (lung adenocarcinoma) : IC50 = 0.054 µM

- HeLa (cervical cancer) : IC50 = 0.048 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table of Biological Activities

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects are required.

- In Vivo Studies : Animal models should be employed to assess the therapeutic efficacy and safety profile of the compound.

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure may enhance potency and selectivity for specific targets.

Q & A

Q. What are the common synthetic routes for preparing 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole, and how are key intermediates validated?

The compound is typically synthesized via multistep reactions involving:

- Alkylation : Substitution at the imidazole nitrogen using 4-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the bromobenzyl group .

- Chlorination : Electrophilic substitution at the 4-position using chlorinating agents like POCl₃ or SOCl₂ .

- Hydroxymethyl introduction : Oxidation of a methyl group or reduction of a carbonyl precursor (e.g., using NaBH₄) . Validation of intermediates is performed via ¹H/¹³C NMR (to confirm substituent positions) and HPLC purity analysis (>98%) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Spectroscopic methods :

Q. What solubility properties are critical for formulating this compound in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol). Pre-formulation studies recommend:

Q. What is the compound’s role as a synthetic intermediate in angiotensin II antagonist development?

It serves as a precursor for N-(biphenylylmethyl)imidazoles , which are pharmacophores in angiotensin II receptor blockers (e.g., losartan derivatives). The bromobenzyl group enables further cross-coupling (e.g., Suzuki reactions) to introduce biphenyl moieties .

Advanced Research Questions

Q. How can regioselectivity challenges during imidazole alkylation be addressed?

- Protection/deprotection strategies : Use trityl or benzyl groups to block reactive nitrogen positions, followed by selective deprotection .

- Catalytic conditions : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Computational modeling : DFT calculations predict electron density distribution to guide alkylation site selection .

Q. What methodologies optimize catalytic cross-coupling reactions involving the bromobenzyl substituent?

- Palladium catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura coupling with aryl boronic acids (e.g., biphenyl derivatives) .

- Solvent optimization : Use toluene/water mixtures at 80–100°C with K₂CO₃ as a base .

- Real-time monitoring : In situ FTIR tracks reaction progress and minimizes byproduct formation .

Q. How are impurities and degradation products characterized during synthesis?

- HPLC-MS : Reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) identify impurities like dechlorinated or oxidized derivatives .

- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) reveals hydrolytic cleavage of the hydroxymethyl group .

Q. What computational approaches predict the compound’s binding affinity to angiotensin II receptors?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AT₁ receptor residues (e.g., Lys199, His256) .

- MD simulations : 100-ns trajectories assess binding stability and hydration effects .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with IC₅₀ values from in vitro assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.